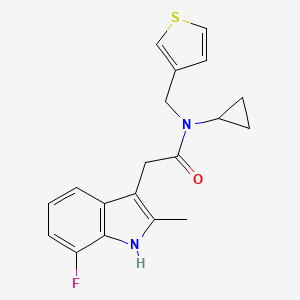

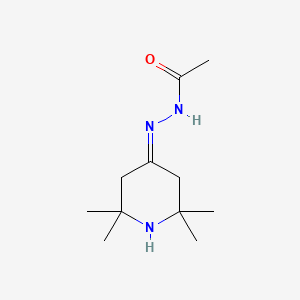

N-cyclopropyl-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-(3-thienylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropane-containing compounds are notable for their conformational rigidity, which can influence biological activity by restricting molecular flexibility. Indole and its derivatives are key structural motifs in many biologically active compounds, and their modification often leads to significant changes in chemical and physical properties. Acetamides are commonly used in drug design for their amide linkage, which is critical for interaction with biological targets.

Synthesis Analysis

The synthesis of cyclopropane derivatives often involves strategies to introduce chiral centers with high stereoselectivity. For example, Kazuta et al. (2002) developed versatile chiral cyclopropane units for synthesizing conformationally restricted analogues of histamine, highlighting the importance of stereochemistry in the synthesis of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of cyclopropane derivatives, including those similar to N-cyclopropyl-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-(3-thienylmethyl)acetamide, often targets the creation of conformationally restricted analogues of biologically active compounds. These efforts aim to improve activity and investigate bioactive conformations. For example, the development of versatile chiral cyclopropane units has been reported to facilitate the synthesis of compounds with restricted conformation for better activity (Kazuta, Matsuda, & Shuto, 2002). Additionally, synthesis methodologies leveraging N-cyclopropylation of cyclic amides and azoles using cyclopropylbismuth reagents highlight the importance of cyclopropane in enhancing the spatial and electronic features of medicinal compounds, contributing to their metabolic stability (Gagnon et al., 2007).

Potential Antiplasmodial and Antimicrobial Applications

Research into N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides has explored their potential in vitro antiplasmodial properties. Preliminary results have shown biological activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, suggesting a possible mode of action against plasmodial parasites (Mphahlele, Mmonwa, & Choong, 2017). In addition, novel heterocyclic compounds incorporating sulfamoyl moiety have demonstrated promising antimicrobial activities, indicating their suitability as antimicrobial agents (Darwish et al., 2014).

Contribution to Medicinal Chemistry

The cyclopropane motif is frequently utilized in medicinal chemistry to provide unique spatial and electronic features along with high metabolic stability. This is evident in the synthesis of cyclopropane-based conformationally restricted analogues of histamine, aimed at improving the specificity and potency of histamine H3 receptor agonists. Such research underscores the effectiveness of the cyclopropane structure in medicinal applications (Kazuta et al., 2003).

Photovoltaic and Quantum Mechanical Studies

The study of bioactive benzothiazolinone acetamide analogs through spectroscopic and quantum mechanical analysis has shed light on their potential applications in dye-sensitized solar cells (DSSCs). This research demonstrates the compounds' good light-harvesting efficiency (LHE) and free energy of electron injection, indicating their suitability for use in photovoltaic cells (Mary et al., 2020).

properties

IUPAC Name |

N-cyclopropyl-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2OS/c1-12-16(15-3-2-4-17(20)19(15)21-12)9-18(23)22(14-5-6-14)10-13-7-8-24-11-13/h2-4,7-8,11,14,21H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMUQAMFOQECDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N(CC3=CSC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-(3-thienylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5560948.png)

![3,4-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560962.png)

![2-(4-chlorobenzyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560971.png)

![7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5560977.png)

![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)

![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)

![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)